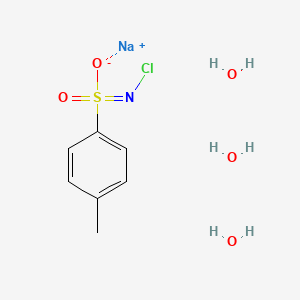
Nitric acid, mercury(1+) salt, dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid, mercury(1+) salt, dihydrate, also known as mercury(I) nitrate dihydrate, is an inorganic compound with the chemical formula Hg₂(NO₃)₂·2H₂O. It appears as colorless crystals and is slightly soluble in water. This compound is used as a precursor to other mercury(I) complexes and has applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mercury(I) nitrate dihydrate is synthesized by combining elemental mercury with dilute nitric acid. The reaction proceeds as follows: [ 2Hg + 2HNO₃ → Hg₂(NO₃)₂ + H₂ ] Concentrated nitric acid, however, will yield mercury(II) nitrate instead .
Industrial Production Methods
In industrial settings, mercury(I) nitrate dihydrate is produced by carefully controlling the concentration of nitric acid and the reaction conditions to ensure the formation of the desired mercury(I) compound rather than mercury(II) nitrate .
Analyse Chemischer Reaktionen
Types of Reactions
Mercury(I) nitrate dihydrate undergoes several types of chemical reactions, including:
Oxidation: Mercury(I) nitrate can be oxidized to mercury(II) nitrate upon exposure to air.
Reduction: It acts as a reducing agent and can be oxidized upon contact with air.
Disproportionation: When boiled or exposed to light, mercury(I) nitrate undergoes disproportionation to form elemental mercury and mercury(II) nitrate.
Common Reagents and Conditions
Oxidation: Exposure to air or other oxidizing agents.
Reduction: Reaction with reducing agents or exposure to light and heat.
Disproportionation: Boiling the solution or exposing it to light.
Major Products
Oxidation: Mercury(II) nitrate.
Reduction: Elemental mercury.
Disproportionation: Elemental mercury and mercury(II) nitrate.
Wissenschaftliche Forschungsanwendungen
Mercury(I) nitrate dihydrate has several applications in scientific research:
Biology: Employed as an indicator (Millon’s reagent) to detect tyrosine-containing proteins.
Medicine: Historically used in various medicinal preparations, although its use has declined due to toxicity concerns.
Industry: Utilized in the production of other mercury compounds and in analytical chemistry.
Wirkmechanismus
The mechanism by which mercury(I) nitrate dihydrate exerts its effects involves its ability to act as a reducing agent and its interaction with various molecular targets. In biological systems, it can bind to sulfhydryl groups in proteins, disrupting their function and leading to toxicity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mercury(II) nitrate: An inorganic compound with the formula Hg(NO₃)₂, which is more commonly used as an oxidizing agent in organic synthesis.
Mercury(I) chloride: Another mercury(I) compound with the formula Hg₂Cl₂, used in various chemical applications.
Uniqueness
Mercury(I) nitrate dihydrate is unique due to its specific oxidation state and its ability to act as both a reducing agent and a precursor to other mercury(I) complexes. Its applications in detecting tyrosine-containing proteins and its role in synthesizing other mercury compounds highlight its versatility .
Eigenschaften
IUPAC Name |
mercury(1+);dinitrate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Hg.2NO3.2H2O/c;;2*2-1(3)4;;/h;;;;2*1H2/q2*+1;2*-1;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSABZDVKJBWCBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Hg+].[Hg+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4Hg2N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14836-60-3 |
Source


|
| Record name | Mercurous nitrate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014836603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MERCUROUS NITRATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z92K1EV5HQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanoic acid;4-O-beta-D-Galactopyranosyl-D-gluconic Acid](/img/structure/B8254652.png)
![aluminum;calcium;7-carboxy-4,6-dihydroxy-8-methyl-9,10-dioxo-2-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,3-diolate;hydroxide;trihydrate](/img/structure/B8254662.png)

![methyl (1R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B8254681.png)

![Copper;disodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;methanesulfonate](/img/structure/B8254691.png)

![(1S,3R,6S,8R,11S,13R,16S,18R,21S,23R,26S,28S,31S,33R,36R,38R,40R,42R,44R,46R,48R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B8254712.png)
![(1S,3R,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31R,33R,35R,37R,39R,41R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B8254718.png)

![(1S,3R,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R,36S,38R,41R,43R,45R,47R,49R,51R,53R,55R)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B8254724.png)
